molecular formula C18H20N2O4 B106827 Phenylalanyltyrosine CAS No. 17355-18-9

Phenylalanyltyrosine

Cat. No. B106827
CAS RN: 17355-18-9
M. Wt: 328.4 g/mol
InChI Key: FSXRLASFHBWESK-HOTGVXAUSA-N
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Description

Phenylalanyltyrosine is a dipeptide formed from L-phenylalanine and L-tyrosine residues . It has a role as a metabolite and is functionally related to L-phenylalanine and L-tyrosine .


Synthesis Analysis

Phenylalanine and tyrosine are synthesized from chorismate, the final product of the shikimate pathway . The initial use of a tracer of phenylalanine was by Moss and Schoenheimer in rats in 1940 to determine that phenylalanine was hydroxylated to tyrosine, defining for the first time the primacy of this pathway .


Molecular Structure Analysis

The molecular formula of Phenylalanyltyrosine is C18H20N2O4 . The IUPAC name is (2S)-2-[[ (2S)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid .


Chemical Reactions Analysis

Inherent promiscuity of bacterial translation is demonstrated by mass spectrometric quantification of the translational incorporation of ring-substituted phenylalanines and tyrosines bearing fluoro-, hydroxyl-, methyl-, chloro- and nitro-groups in an E. coli-derived cell-free system .


Physical And Chemical Properties Analysis

Phenylalanyltyrosine has a molecular weight of 328.4 g/mol . The InChIKey is FSXRLASFHBWESK-HOTGVXAUSA-N .

Scientific Research Applications

Cell-Free Protein Synthesis

Phenylalanyltyrosine plays a role in the translational incorporation of modified amino acids during cell-free protein synthesis. This process is crucial for studying the promiscuity of bacterial translation and understanding how non-canonical amino acids can be incorporated into proteins. Such research has implications for developing new pharmaceuticals and studying pathological conditions like neurodegenerative disorders .

Biosynthesis Pathway Studies

The compound is involved in the biosynthesis pathways of aromatic amino acids, which are essential for producing various secondary metabolites in plants. These include phenylpropanoids, lignins, and tannins, which have significant roles in plant structure and defense mechanisms. Understanding these pathways can lead to advancements in agricultural biotechnology and crop improvement .

Phenolic Compound Synthesis in Plants

Phenylalanyltyrosine is a precursor in the phenylalanine ammonia-lyase (PAL) pathway, which is responsible for the synthesis and accumulation of phenolic compounds in plants. These compounds play a role in plant growth, reproduction, and resistance to pathogens. Research in this area can contribute to enhancing crop resilience and nutritional value .

Safety And Hazards

Phenylalanine, an essential amino acid, is the “building block” of protein. It has a tremendous role in different aspects of metabolic events. The tyrosine pathway is the prime one and is typically used to degrade dietary phenylalanine .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c19-15(10-12-4-2-1-3-5-12)17(22)20-16(18(23)24)11-13-6-8-14(21)9-7-13/h1-9,15-16,21H,10-11,19H2,(H,20,22)(H,23,24)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXRLASFHBWESK-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333656
Record name L-Phenylalanyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanyltyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Phenylalanyltyrosine

CAS RN

17355-18-9
Record name L-Phenylalanyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylalanyltyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does phenylalanyltyrosine interact with biological systems to exert its effects, particularly regarding blood pressure regulation?

A1: Current research suggests that phenylalanyltyrosine may interact with the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure. [] This system is responsible for maintaining blood pressure homeostasis, and its dysregulation is implicated in hypertension. While the precise mechanism of action remains under investigation, computational studies using molecular docking have been employed to explore phenylalanyltyrosine's potential as an inhibitor of key RAAS enzymes like angiotensin-converting enzyme (ACE) and as a blocker of angiotensin II type 1 receptors (AT1R). [] These enzymes and receptors play critical roles in the RAAS cascade, ultimately influencing blood vessel constriction and fluid balance. Inhibiting ACE or blocking AT1R could potentially lead to vasodilation and a decrease in blood pressure. Further experimental validation is needed to confirm these interactions and elucidate the specific mechanisms underlying phenylalanyltyrosine's effects on blood pressure.

Q2: What is known about the structural characteristics of phenylalanyltyrosine?

A2: While a detailed spectroscopic characterization is not available in the provided abstracts, we know that phenylalanyltyrosine (H-Phe-Tyr-OH) is a dipeptide consisting of L-phenylalanine and L-tyrosine linked by a peptide bond. [] The presence of a phenyl group in the structure appears crucial for its biological activity, specifically its ability to reduce cytochrome C. [] Further research, including techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, could provide a more comprehensive understanding of its structural features and how they relate to its activity.

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